molecular formula C12H7Cl2NO3 B6392415 5-(3,4-Dichlorophenyl)-6-hydroxynicotinic acid CAS No. 1261952-45-7

5-(3,4-Dichlorophenyl)-6-hydroxynicotinic acid

Cat. No.: B6392415
CAS No.: 1261952-45-7
M. Wt: 284.09 g/mol
InChI Key: WXRTWRUBFNZJHU-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a dichlorophenyl group attached to the nicotinic acid structure, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-6-hydroxynicotinic acid typically involves the reaction of 3,4-dichlorobenzoyl chloride with nicotinic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-6-hydroxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-6-hydroxynicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenylacetic acid: Another compound with a dichlorophenyl group, used in similar research applications.

    3,5-Dichlorobenzamide: A related compound with dichlorobenzamide structure, studied for its chemical and biological properties.

Uniqueness

5-(3,4-Dichlorophenyl)-6-hydroxynicotinic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a dichlorophenyl group with a nicotinic acid backbone makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-9-2-1-6(4-10(9)14)8-3-7(12(17)18)5-15-11(8)16/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRTWRUBFNZJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CNC2=O)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688028
Record name 5-(3,4-Dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-45-7
Record name 5-(3,4-Dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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